molecular formula C25H23N7O B6566980 N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide CAS No. 1006276-15-8

N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-3-methylbenzamide

Cat. No.: B6566980
CAS No.: 1006276-15-8
M. Wt: 437.5 g/mol
InChI Key: QRCOUJSBNHTGKE-UHFFFAOYSA-N
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Description

The compound’s structure includes:

  • A 2,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine ring.
  • A 3-methyl-substituted pyrazole linked to the pyrimidine’s 4-position.
  • A 3-methylbenzamide moiety attached to the pyrazole’s 5-position.

The methyl substituents on the phenyl and benzamide groups likely modulate lipophilicity, solubility, and steric interactions with target proteins.

Properties

IUPAC Name

N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O/c1-15-6-5-7-19(11-15)25(33)29-22-12-18(4)30-32(22)24-20-13-28-31(23(20)26-14-27-24)21-9-8-16(2)10-17(21)3/h5-14H,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCOUJSBNHTGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=NN2C3=NC=NC4=C3C=NN4C5=C(C=C(C=C5)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-{1-[1-(2,3-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide ()

  • Substituent Differences :
    • Phenyl group: 2,3-dimethyl vs. 2,4-dimethyl in the target compound.
    • Benzamide group: 4-ethoxy vs. 3-methyl.
  • The 4-ethoxy group introduces higher lipophilicity (logP) compared to the 3-methyl substituent, which could influence membrane permeability .

4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine ()

  • Core Modification: Replaces the benzamide with a thieno[3,2-d]pyrimidine fused ring.
  • Synthetic Route : Utilizes Vilsmeier–Haack formylation and cyclization with ammonium carbonate, achieving an 82% yield .
  • Functional Implication: The thienopyrimidine moiety may enhance π-π stacking interactions in enzymatic binding sites compared to benzamide derivatives.

Sulfonamide and Oxadiazole Derivatives ()

  • Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Substituents: Fluorinated chromenone and sulfonamide groups. Properties: Higher molecular weight (589.1 g/mol) and melting point (175–178°C) due to extended aromatic systems .
  • Oxadiazole Derivatives (): Incorporate 1,2,4-oxadiazole rings, which improve metabolic stability and hydrogen-bonding capacity .

Comparative Data Table

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 3-methylbenzamide ~500 (estimated) Hypothetical kinase inhibition potential
Compound Pyrazolo[3,4-d]pyrimidine 2,3-Dimethylphenyl; 4-ethoxybenzamide Not explicitly stated Higher lipophilicity (4-ethoxy group)
Thienopyrimidine Hybrid Pyrazolo[3,4-d]pyrimidine + thieno[3,2-d]pyrimidine 3-Phenyl; thienopyrimidine Not provided Enhanced π-π stacking (82% synthesis yield)
Sulfonamide Derivative Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone; sulfonamide 589.1 High melting point (175–178°C)
Oxadiazole Derivative Pyrazolo[3,4-d]pyrimidine 2-Fluoro-4-methanesulfonylphenyl; 1,2,4-oxadiazole ~550 (estimated) Improved metabolic stability

Research Implications and Limitations

  • Synthesis : The target compound likely follows routes similar to and , leveraging condensation and cyclization reactions .
  • Activity Prediction : Based on structural analogs, the 3-methylbenzamide group may balance solubility and target affinity, while the 2,4-dimethylphenyl substitution could optimize steric compatibility with hydrophobic kinase pockets.
  • Data Gaps : Direct biological data (e.g., IC50, pharmacokinetics) for the target compound is absent in the provided evidence. Further experimental validation is required.

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